3-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Description
3-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a useful research compound. Its molecular formula is C15H11FN4OS and its molecular weight is 314.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(((3-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a derivative of 4H-1,2,4-triazole, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicity profiles based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring and a phenolic moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. A study demonstrated that triazole derivatives possess broad-spectrum activity against bacteria and fungi. In particular, compounds with a mercapto group have shown enhanced activity due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
This compound | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may act by inducing apoptosis and inhibiting key enzymes involved in cancer cell metabolism.
A recent study highlighted the efficacy of similar triazole compounds against various cancer cell lines, including breast and lung cancer cells. The mode of action appears to involve the inhibition of thymidylate synthase and other enzymes critical for DNA synthesis .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Enzyme inhibition |
HeLa (Cervical) | 18 | Cell cycle arrest |
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. The acute toxicity studies conducted on animal models indicate that the compound exhibits low toxicity levels. Using predictive models such as QSAR (Quantitative Structure–Activity Relationship), it was classified within the IV toxicity class according to Sidorov's classification system .
Table 3: Toxicity Classification
Toxicity Class | Description |
---|---|
IV | Low toxicity |
Case Studies
- Acute Toxicity Study : A study involving white nonlinear rats assessed the acute toxicity of a related compound (2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol). Results indicated low toxicity with no significant adverse effects at therapeutic doses .
- Anticancer Evaluation : An evaluation of several triazole derivatives showed significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 25 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Properties
CAS No. |
676589-85-8 |
---|---|
Molecular Formula |
C15H11FN4OS |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4OS/c16-12-6-4-11(5-7-12)14-18-19-15(22)20(14)17-9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
GVUYPNYNQULEHG-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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